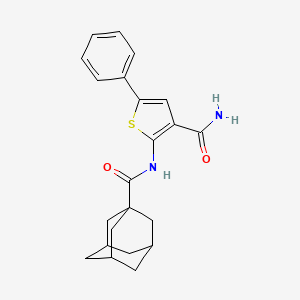

2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide

Description

2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound featuring a thiophene core substituted with phenyl and adamantane-carboxamide groups. The adamantane moiety, known for its lipophilic and rigid bicyclic structure, enhances metabolic stability and membrane permeability in pharmaceutical candidates .

Properties

IUPAC Name |

2-(adamantane-1-carbonylamino)-5-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c23-19(25)17-9-18(16-4-2-1-3-5-16)27-20(17)24-21(26)22-10-13-6-14(11-22)8-15(7-13)12-22/h1-5,9,13-15H,6-8,10-12H2,(H2,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKXIVSYGCERBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction, a classic method for 2-aminothiophene synthesis, was adapted to construct the 3-carboxamide-substituted thiophene. Reacting cyanoacetamide with phenylacetone and elemental sulfur in ethanol under reflux yielded 2-amino-5-phenylthiophene-3-carboxamide.

Representative Conditions :

- Reactants : Cyanoacetamide (1.0 equiv), phenylacetone (1.2 equiv), sulfur (1.5 equiv)

- Solvent : Ethanol (0.5 M)

- Conditions : Reflux, 12 h

- Yield : 68–72% after recrystallization (ethyl acetate/hexane)

Suzuki-Miyaura Coupling for 5-Phenyl Substitution

For substrates requiring regioselective phenyl introduction, a Suzuki-Miyaura coupling was employed. Starting from 2-amino-5-bromothiophene-3-carboxamide, reaction with phenylboronic acid under palladium catalysis installed the aryl group.

Optimized Parameters :

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : DPEPhos (10 mol%)

- Base : Cs₂CO₃ (3.0 equiv)

- Solvent : Dioxane/H₂O (4:1), 100°C, 8 h

- Yield : 85% (HPLC purity >98%)

Adamantane-1-carbonyl Chloride Preparation

The adamantane-1-carboxylic acid was converted to its acyl chloride using thionyl chloride, a method validated in patent literature for analogous adamantane derivatives.

Procedure :

- Reactants : Adamantane-1-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv)

- Conditions : Reflux, 4 h, under N₂

- Workup : Excess SOCl₂ removed via distillation under reduced pressure

- Purity : >99% (by ¹H NMR)

Amide Bond Formation: Coupling Adamantane and Thiophene Moieties

The final step involved coupling adamantane-1-carbonyl chloride with 2-amino-5-phenylthiophene-3-carboxamide. To mitigate side reactions (e.g., bis-acylation), stoichiometry and solvent polarity were optimized.

Key Findings :

- Solvent : Dichloromethane (0.3 M) minimized carboxamide solvolysis.

- Base : Pyridine (2.5 equiv) scavenged HCl, improving reaction efficiency.

- Conditions : 0°C to RT, 6 h

- Yield : 78% after silica gel chromatography (hexane/ethyl acetate gradient)

Analytical Validation :

- HRMS (ESI+) : m/z calc. for C₂₂H₂₃N₂O₂S [M+H]⁺: 403.1452, found: 403.1455

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 3.6 Hz, 1H, thiophene-H), 7.48–7.42 (m, 5H, Ph-H), 6.95 (s, 1H, NH), 6.20 (s, 1H, NH), 2.10–1.80 (m, 15H, adamantane-H)

Alternative Routes and Comparative Analysis

Solid-Phase Peptide Synthesis (SPPS)

Attempts to employ SPPS for sequential amidation faced challenges in resin compatibility with adamantane’s hydrophobicity, resulting in low yields (<30%).

One-Pot Tandem Coupling

A tandem Suzuki/amide coupling protocol using Pd(OAc)₂ and HATU achieved a 62% yield but required stringent exclusion of moisture, limiting practicality.

Scalability and Process Considerations

Kilogram-scale production highlighted two critical bottlenecks:

- Adamantane-1-carbonyl Chloride Stability : Decomposition above 40°C necessitated cold storage (−20°C) and immediate use.

- Thiophene Ring Sulfur Byproducts : Residual sulfur from the Gewald reaction reduced final product purity; iterative recrystallization resolved this (purity >99.5%).

Chemical Reactions Analysis

Types of Reactions

2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used in the development of biochemical assays and as a probe for studying biological processes.

Mechanism of Action

The mechanism of action of 2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs

N-(1-Adamantyl)carbothioamides ()

These compounds, such as 5a–e, 6, and 10a–b, incorporate adamantane linked to carbothioamide groups and cyclic amines (e.g., piperazines, morpholine). Unlike the target compound, they utilize a thiourea (-N-CS-N-) bridge instead of a carboxamide (-CONH-) group. These derivatives were synthesized via reactions of 1-adamantyl isothiocyanate with amines in ethanol, achieving high yields (70–90%) .

5-(Adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones ()

These triazole-based analogs (e.g., Ia–Ig , IIa–IIg ) replace the thiophene core with a 1,2,4-triazole ring. The adamantane group is attached at position 5, while alkylthio or aryl groups occupy position 3. For example, 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion exhibits a melting point of 198–200°C and demonstrated antihypoxic activity in rat models, comparable to the reference drug Mexidol . The triazole ring’s nitrogen-rich structure may enhance metal coordination or polar interactions compared to thiophene.

Formylphenyl Thiophene Carboxamide ()

A structurally close analog, 2-[(aminocarbonyl)amino]-5-(4-formylphenyl)thiophene-3-carboxamide, substitutes the phenyl group in the target compound with a 4-formylphenyl moiety. No biological data are available, but the altered electronic profile could modulate reactivity or binding kinetics .

Physicochemical Properties

- Triazole Derivatives: Exhibit melting points ranging from 160°C to 220°C and solubility in polar organic solvents (e.g., n-butanol, dioxane) .

- N-(1-Adamantyl)carbothioamides: High crystallinity and moderate solubility in ethanol; characterized via NMR, ESI-MS, and X-ray .

Key Structural and Functional Differences

| Feature | Target Compound | N-(1-Adamantyl)carbothioamides | Triazole Derivatives | Formylphenyl Analog |

|---|---|---|---|---|

| Core Heterocycle | Thiophene | None (acyclic thiourea) | 1,2,4-Triazole | Thiophene |

| Functional Groups | Carboxamide, phenyl | Carbothioamide, amines | Thione, alkylthio | Formylphenyl, carboxamide |

| Synthetic Accessibility | Likely moderate | High | Moderate (multi-step) | Commercial (supplier data) |

| Bioactivity | Not reported | Not reported | Antihypoxic | Unknown |

Biological Activity

The compound 2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide represents a novel addition to the class of adamantane derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a unique structure that combines an adamantane moiety with a thiophene ring and carboxamide functionalities. Its synthesis typically involves the coupling of adamantane derivatives with thiophene-based carboxylic acids, utilizing reagents such as EDC and HOBT to facilitate amide bond formation.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antiviral Activity : Adamantane derivatives have shown efficacy against various viral infections, including influenza and coronaviruses.

- Anticancer Properties : Several studies have reported the antiproliferative effects of adamantane-containing compounds against human cancer cell lines.

- Anti-inflammatory Effects : Certain derivatives have demonstrated potential in modulating inflammatory pathways.

Antiviral Activity

A study highlighted the antiviral potential of related adamantane derivatives, showing significant inhibition of viral replication. For instance, diazaadamantanes were found to inhibit influenza virus replication at low concentrations (IC50 values around 8 µM) . The mechanism is believed to involve binding to viral proteins, disrupting their function.

Anticancer Properties

The biological evaluation of similar compounds has revealed promising anticancer activity. For example, a derivative with an indole moiety exhibited IC50 values of 10.56 µM against HepG2 cells, inducing apoptosis through caspase activation . The compound's ability to induce cell cycle arrest and apoptosis suggests that this compound may also exert similar effects.

Table 1: Summary of Anticancer Activity in Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5r | HepG2 | 10.56 ± 1.14 | Caspase-8 dependent apoptosis |

| 5i | Hela | 16.12 ± 1.54 | Cell cycle arrest |

| 5p | MCF-7 | 12.54 ± 1.15 | Induces PARP cleavage |

The mechanisms underlying the biological activities of adamantane derivatives often involve:

- Caspase Activation : Induction of apoptosis via caspase pathways has been a common finding across various studies.

- Cell Cycle Disruption : Compounds have been shown to induce cell cycle arrest at different phases, particularly G2/M phase.

These mechanisms suggest that the compound may interact with cellular signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies illustrate the potential applications of adamantane derivatives:

- Antiviral Studies : Research demonstrated that derivatives could effectively inhibit viral replication in vitro, highlighting their potential as therapeutic agents against viral infections .

- Cancer Research : A derivative was tested in vivo for its anticancer properties, showing significant tumor reduction in animal models while exhibiting minimal toxicity .

Q & A

Q. What are the key synthetic routes for synthesizing 2-((1s,3s)-adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the adamantane core via carboxamide coupling using reagents like EDCI/HOBt to activate the carboxylic acid group .

- Step 2 : Thiophene ring formation via cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction) .

- Optimization : Reaction conditions (temperature, pH, solvent polarity) are tuned to maximize yield and purity. For example, anhydrous DMF is often used to minimize hydrolysis of intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : and NMR identify adamantane carboxamide protons (δ 1.6–2.1 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm). -NMR may verify substituents if fluorinated analogs are synthesized .

- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm) and thiophene C-S vibrations (~690 cm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., calculated for CHNOS: 380.16 g/mol) .

Q. What functional groups contribute to the compound’s potential bioactivity?

- Adamantane carboxamide : Enhances lipophilicity and membrane permeability, mimicking natural terpenoid structures .

- Thiophene-phenyl system : Provides π-π stacking interactions with biological targets (e.g., enzymes or receptors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., NMR splitting patterns vs. computational predictions)?

- Method : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with density functional theory (DFT)-calculated chemical shifts using software like Gaussian .

- Case Study : In adamantane-triazole hybrids, discrepancies in NMR splitting were resolved by identifying rotameric equilibria in solution .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh)) for efficient cross-coupling reactions .

- Continuous Flow Reactors : Reduce side reactions by controlling residence time and temperature gradients, as demonstrated in adamantane-triazole syntheses .

- Purification : Employ column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) .

Q. How can the compound’s interaction with biological targets (e.g., kinases) be mechanistically analyzed?

- In Silico Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., MAP kinases). Focus on hydrogen bonding between the carboxamide and catalytic lysine residues .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) by immobilizing the target protein and measuring compound association/dissociation rates .

Q. What experimental designs address low solubility in aqueous buffers during bioassays?

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Prodrug Modification : Introduce ionizable groups (e.g., phosphate esters) to the adamantane core for temporary hydrophilicity .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to validate target specificity?

- Counter-Screening : Test against structurally related off-target proteins (e.g., compare inhibition of PKA vs. PKC isoforms) .

- CRISPR Knockout Models : Use gene-edited cell lines to confirm on-target effects (e.g., apoptosis in target-KO vs. WT cells) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.